molecular formula C12H16Cl2N2O B166421 Neburon CAS No. 555-37-3

Neburon

Cat. No.: B166421
CAS No.: 555-37-3
M. Wt: 275.17 g/mol
InChI Key: CCGPUGMWYLICGL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Neburon undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the chemical structure of this compound, potentially affecting its herbicidal properties.

    Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Properties

IUPAC Name

1-butyl-3-(3,4-dichlorophenyl)-1-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-3-4-7-16(2)12(17)15-9-5-6-10(13)11(14)8-9/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGPUGMWYLICGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042200
Record name Neburon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-37-3
Record name Neburon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=555-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neburon [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neburon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neburon
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEBURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MXN71654X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary target of Neburon?

A: this compound targets photosystem II (PS II) in plants. [] It inhibits electron transfer in the photosynthetic pathway, ultimately leading to plant death. []

Q2: How does this compound's interaction with PS II differ from other phenylurea herbicides?

A: While all phenylurea herbicides target PS II, their inhibitory efficiency and additional effects can differ. For instance, this compound, with its N-butyl substituent, exhibits uncoupling properties at higher concentrations, disrupting photophosphorylation. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound's molecular formula is C12H16Cl2N2O, and its molecular weight is 275.17 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: The provided research papers do not include specific spectroscopic data for this compound.

Q5: How does this compound behave under different soil conditions?

A: this compound exhibits variable persistence in different soil types. It degrades slower in a sandy soil compared to a clay soil. [] The organic matter content of soil significantly influences its adsorption and persistence. []

Q6: How does the application method of this compound affect its efficacy?

A: Both pre-emergence and post-emergence applications of this compound have been studied. Pre-emergence application generally offers longer-lasting weed control, especially on sandy soils. [, ]

Q7: Have QSAR models been developed for this compound and related phenylurea herbicides?

A: Yes, QSAR studies have explored the relationship between the structure of phenylurea herbicides, including this compound, and their ability to inhibit photosynthesis. These studies have identified key structural features influencing their activity. []

Q8: How do structural modifications of the phenylurea scaffold affect herbicidal activity?

A: Substitutions on the phenyl ring and the first nitrogen atom significantly influence the activity of phenylurea herbicides. Chlorine substitutions on the phenyl ring, particularly at the 3 and 4 positions, enhance toxicity. Lipophilic N-substituents are crucial for activity, but increasing chain length beyond a certain point reduces efficacy. [, ]

Q9: How stable is this compound under environmental conditions?

A: this compound demonstrates variable persistence depending on factors like soil type, moisture, and microbial activity. Under field conditions, it can take 8-9 months for 50% of this compound to disappear from the soil. []

Q10: Are there any specific formulation strategies employed to enhance this compound's efficacy?

A: While the provided research doesn't detail specific formulations, it highlights the use of granular formulations for pre-emergence application, potentially improving its effectiveness and longevity. [, ]

Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound in plants?

A: While the provided research doesn't provide detailed ADME data, it indicates that this compound can be absorbed through both roots and leaves. [] Its translocation within the plant and metabolic pathways require further investigation.

Q12: Which plant species are particularly susceptible or resistant to this compound?

A: this compound exhibits varying levels of efficacy against different weed species. Research indicates its effectiveness against a broad spectrum of weeds, including those commonly found in crops like cotton, soybeans, and potatoes. []

Q13: Are there any reported cases of weed resistance to this compound?

A: While the provided research doesn't explicitly mention this compound resistance, it highlights the potential for cross-resistance. A study found that a Slender Foxtail biotype resistant to Chlorotoluron, another phenylurea herbicide, also displayed tolerance to this compound. [] This finding suggests that similar resistance mechanisms might be involved.

Q14: What are the known toxicological effects of this compound on non-target organisms?

A14: The provided research primarily focuses on this compound's herbicidal effects and doesn't delve into its detailed toxicological profile in non-target organisms.

Q15: What analytical techniques are commonly used to detect and quantify this compound residues?

A: Several analytical methods have been employed to analyze this compound, including: - Gas Chromatography coupled with Mass Spectrometry (GC/MS): This technique allows for the separation, identification, and quantification of this compound in complex matrices like soil and plant material. [] - High-Performance Liquid Chromatography (HPLC) with various detectors: - Diode Array Detection (DAD): Enables identification and quantification based on the UV-Vis absorption spectrum of this compound. [, ] - Electrochemical Detection (ECD): Provides high sensitivity for detecting this compound at trace levels in water samples. [] - Fluorescence Detection (FD): Requires derivatization or photochemical conversion of this compound into a fluorescent compound for detection. [, ] - Thin Layer Chromatography (TLC) with densitometric quantification: A simpler technique for qualitative and semi-quantitative analysis of this compound, often used in combination with other techniques for confirmation. [, ]

Q16: How does this compound degrade in the environment, and what are the potential environmental consequences?

A: this compound's degradation pathway is complex and influenced by factors like soil type, microbial activity, and environmental conditions. Studies suggest that it can degrade into various metabolites, some of which might possess residual herbicidal activity or pose risks to non-target organisms. [, ]

Q17: What is this compound's solubility in water, and how does it influence its behavior in the environment?

A: this compound has low water solubility, reported as 4.8 ppm. [] This low solubility contributes to its persistence in soil and its potential for leaching into groundwater, especially in sandy soils with low organic matter content. [, ]

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